molecular formula C6H9Br B075066 3-Bromocyclohexene CAS No. 1521-51-3

3-Bromocyclohexene

Cat. No. B075066
CAS RN: 1521-51-3
M. Wt: 161.04 g/mol
InChI Key: AJKDUJRRWLQXHM-UHFFFAOYSA-N
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Description

3-Bromocyclohexene is a technical grade organic compound with the empirical formula C6H9Br . It is a clear, colorless to yellow liquid . It is used in the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine and enantiopure cyclohexitols such as muco-quercitol, D-chiro-inositol, and allo-inositol .


Synthesis Analysis

3-Bromocyclohexene can be synthesized by refluxing cyclohexene and N-abinobutylphthalide imine in carbon tetrachloride . It can also be used to protect the hydroxyl group of serine and threonine as the cyclohexyl (Chx) ether, by reaction with the sodium alkoxide (generated with NaH), followed by hydrogenation .


Molecular Structure Analysis

The molecular structure of 3-Bromocyclohexene consists of a six-membered carbon ring with a bromine atom attached to one of the carbons . The molecule has a molecular weight of 161.04 g/mol .


Chemical Reactions Analysis

3-Bromocyclohexene is a secondary halide and it undergoes SN1 substitution about as fast as most tertiary halides . It can also undergo electrophilic addition, where the bromine is polarized by the approaching π bond in the cyclohexene .


Physical And Chemical Properties Analysis

3-Bromocyclohexene is a clear, colorless to yellow liquid . It has a density of 1.4 g/mL at 25 °C, a boiling point of 147.9 °C at 760 mmHg, and a refractive index of 1.527 . It is insoluble in water but soluble in ether, benzene, and chloroform .

Scientific Research Applications

Synthesis of Amino Acid Derivatives

3-Bromocyclohexene: is utilized in the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine , a derivative of the amino acid tyrosine. This compound is significant in the study of peptide synthesis and protein engineering .

Production of Enantiopure Cyclohexitols

This chemical serves as a precursor in the synthesis of enantiopure cyclohexitols, which include muco-quercitol , D-chiro-inocitol , and allo-inocitol . These substances are valuable for their potential medicinal properties and as chiral building blocks in organic synthesis .

Environmental Science

Lastly, in environmental science, 3-Bromocyclohexene can be studied for its degradation products and their impact on ecosystems, helping to understand the environmental fate of brominated organic compounds.

Each application of 3-Bromocyclohexene opens up avenues for research and development across different fields of science, showcasing its versatility and importance in scientific research. The above applications are based on its known chemical properties and the potential for its use in various research contexts .

Mechanism of Action

Target of Action

3-Bromocyclohexene is a secondary halide . It primarily targets alkenes in organic compounds, where it can participate in substitution reactions .

Mode of Action

The compound interacts with its targets through a free-radical mechanism . In the presence of UV light, bromine undergoes homolytic splitting to generate radicals . The formation of 3-bromocyclohexene is an example of substitution of alkanes . In the first step, a stable allyl radical is generated, which is stabilized by resonance . This significantly lowers the activation energy of the first step .

Biochemical Pathways

The primary biochemical pathway affected by 3-Bromocyclohexene is the substitution of alkanes . The compound’s interaction with its targets results in the formation of a stable allyl radical, which is then stabilized by resonance . This process significantly lowers the activation energy of the reaction, allowing it to proceed at a faster rate .

Result of Action

The primary molecular effect of 3-Bromocyclohexene’s action is the formation of a stable allyl radical . This radical can then participate in further reactions, leading to various downstream effects depending on the specific biochemical context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromocyclohexene. For instance, the presence of UV light is necessary for bromine to undergo homolytic splitting and generate radicals . Additionally, the reaction rate can be influenced by the temperature and the presence of other substances that can act as catalysts .

Safety and Hazards

3-Bromocyclohexene is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKDUJRRWLQXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934426
Record name 3-Bromocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocyclohexene

CAS RN

1521-51-3
Record name Cyclohexene, 3-bromo-
Source ChemIDplus
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Record name 3-Bromocyclohex-1-ene
Source EPA DSSTox
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Record name 3-Bromocyclohexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Bromocyclohexene?

A1: The molecular formula of 3-Bromocyclohexene is C6H9Br, and its molecular weight is 161.04 g/mol. []

Q2: Is there any spectroscopic data available for 3-Bromocyclohexene?

A2: While specific spectroscopic data is not detailed in the provided papers, common characterization techniques for 3-Bromocyclohexene include 1H and 13C NMR spectroscopy to determine the structure and purity. Additionally, mass spectrometry can be employed to confirm the molecular weight and fragmentation pattern. []

Q3: What is the significance of using 3-Bromocyclohexene in organic synthesis?

A4: 3-Bromocyclohexene is a valuable synthon in organic chemistry. Its reactivity stems from the presence of both a bromine atom and a cyclohexene ring. []

Q4: Can you elaborate on the reaction of 3-Bromocyclohexene with aldehydes?

A5: 3-Bromocyclohexene exhibits interesting reactivity with aldehydes in the presence of various mediators. For instance, active antimony, generated in situ from antimony trichloride and zinc powder, promotes the reaction with high chemoselectivity and good stereoselectivity. [, ]

Q5: Are there other metals that mediate reactions between 3-Bromocyclohexene and aldehydes?

A6: Yes, active bismuth, derived from bismuth trichloride and sodium borohydride, also efficiently mediates this reaction, demonstrating excellent erythro-selectivity in the product formation. []

Q6: What is the role of tin in reactions involving 3-Bromocyclohexene and aldehydes?

A7: Powdered tin, when reacted with 3-Bromocyclohexene and aldehydes, displays remarkable diastereoselectivity, favoring the erythro-selective products, especially with aromatic aldehydes. [, ]

Q7: How does 3-Bromocyclohexene react on a platinum (111) surface?

A8: Upon adsorption onto a Platinum (111) surface, 3-Bromocyclohexene undergoes dissociative adsorption in the first layer, forming Bromine-Platinum and C6H9-Platinum bonds. Thermal activation of this adsorbed layer leads to the production of benzene. []

Q8: What happens at higher coverages of 3-Bromocyclohexene on the platinum surface?

A9: At higher coverages, 3-Bromocyclohexene primarily undergoes molecular adsorption. As the temperature rises, it desorbs from the surface. []

Q9: What are the intermediates formed during the thermal activation of 3-Bromocyclohexene on platinum (111)?

A10: The thermal activation process involves the formation of C-symmetric π-allylic C6H9 species, which are stable up to 250 K. Beyond this temperature, they dehydrogenate to form benzene. []

Q10: What is the fate of bromine during the dehydrogenation of 3-Bromocyclohexene on platinum (111)?

A11: The surface bromine atoms can either react with hydrogen generated during dehydrogenation to desorb as hydrogen bromide between 220-280 K, or recombine to form molecular bromine, which desorbs above 500 K. []

Q11: Can you describe the role of 3-Bromocyclohexene in the synthesis of cyclopropabenzene?

A12: 3-Bromocyclohexene serves as a starting material in a novel synthesis of cyclopropabenzene, highlighting its utility in constructing strained ring systems. []

Q12: What is the role of 3-Bromocyclohexene in the study of succinimidyl radical reactions?

A13: Researchers investigated the photolysis of N-bromosuccinimide (NBS) in the presence of 3-Bromocyclohexene to understand the reactivity of the succinimidyl radical. The study revealed the competitive pathways of radical addition and allylic bromination. []

Q13: How does 3-Bromocyclohexene contribute to understanding the mechanism of covalent bond heterolysis?

A14: Studies examining the heterolysis rates of 3-Bromocyclohexene in various solvents provided insights into the influence of solvent nucleophilicity on the reaction mechanism. []

Q14: Are there any specific safety regulations concerning the handling and disposal of 3-Bromocyclohexene?

A15: While specific SHE regulations are not discussed within the provided research papers, it is crucial to consult relevant safety data sheets and adhere to proper laboratory protocols when handling any chemical, including 3-Bromocyclohexene. []

Q15: What is known about the environmental impact and degradation of 3-Bromocyclohexene?

A16: The provided research papers do not delve into the ecotoxicological profile of 3-Bromocyclohexene. For such information, consulting relevant environmental databases and toxicological studies is recommended. []

Q16: How is 3-Bromocyclohexene utilized in the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine?

A17: 3-Bromocyclohexene plays a crucial role in introducing the cyclohexyl protecting group to the tyrosine hydroxyl group, leading to the synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. This protecting group finds applications in peptide synthesis. [, ]

Q17: What are the advantages of using the cyclohexyl group as a protecting group?

A18: The cyclohexyl group exhibits excellent stability under various acidic and basic conditions commonly employed in peptide synthesis. Moreover, its removal is highly selective and can be achieved using specific reagents. []

Q18: How does lithium cyanide supported by N-methyl-2-pyrrolidone (NMP) react with 3-Bromocyclohexene?

A19: The [Li(NMP)CN] complex effectively cyanates 3-Bromocyclohexene, highlighting its potential as a cost-effective and air-stable alternative to traditional cyanide sources like donor-free LiCN. []

Q19: Can you elaborate on the palladium-catalyzed allyl cross-coupling reactions utilizing 3-Bromocyclohexene?

A20: 3-Bromocyclohexene participates in palladium-catalyzed allyl cross-coupling reactions with in situ generated organoindium reagents, showcasing its versatility in forming carbon-carbon bonds. []

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